molecular formula C14H18N2O2 B2640661 2-Cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034323-85-6

2-Cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2640661
CAS No.: 2034323-85-6
M. Wt: 246.31
InChI Key: XNUNFYWTBOVQHT-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound for research use only and is not intended for diagnostic or therapeutic applications. This molecule is of significant interest in medicinal chemistry as a potential building block or intermediate in the design of novel biologically active compounds. Its structure incorporates a pyrrolidine ring linked to a pyridine ether, a feature common in ligands targeting central nervous system (CNS) receptors . Specifically, the pyrrolidine heterocycle is a privileged scaffold in pharmaceuticals and is frequently utilized in the development of receptor modulators . Research into similar compounds containing pyrrolidine and pyridine motifs has shown promise in the development of ligands for histamine H3 receptors . The histamine H3 receptor is a G-protein-coupled receptor (GPCR) expressed in the CNS and is a validated target for conditions such as narcolepsy, cognitive disorders, and neuropathic pain . Furthermore, structural analogs have demonstrated potential as dual-acting ligands for both histamine H3 and sigma-1 receptors, a profile that may be beneficial for developing new treatments for pain conditions . The cyclopropyl ketone moiety present in this compound can influence its physicochemical properties and how it interacts with biological targets, making it a versatile fragment for structure-activity relationship (SAR) studies . Researchers can leverage this compound as a key synthetic intermediate to develop and optimize new chemical entities for neuroscience and pharmacology research.

Properties

IUPAC Name

2-cyclopropyl-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(9-11-1-2-11)16-8-5-13(10-16)18-12-3-6-15-7-4-12/h3-4,6-7,11,13H,1-2,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUNFYWTBOVQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors, suggesting that 2-Cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways and their downstream effects.

Result of Action

Based on the biological activities of similar compounds, it can be inferred that this compound may have significant effects at the molecular and cellular levels.

Biological Activity

2-Cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone, with the molecular formula C14H18N2O2C_{14}H_{18}N_{2}O_{2} and a molecular weight of 246.31 g/mol, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group, a pyridine ring, and a pyrrolidine moiety, which contribute to its unique chemical behavior and potential interactions with biological targets.

Property Value
Molecular FormulaC14H18N2O2
Molecular Weight246.31 g/mol
PurityTypically 95%

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may interact with various biological pathways, including:

  • PI3K Signaling Pathway : The compound may exhibit inhibitory effects on Class I PI3-kinase enzymes, which are implicated in numerous cancers. This inhibition can lead to reduced tumor cell proliferation and invasion .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antitumor Activity

A study highlighted the anti-tumor efficacy of compounds structurally related to this compound. These compounds demonstrated selective inhibition of Class I PI3K isoforms, particularly PI3K-alpha, leading to significant reductions in tumor growth in preclinical models .

Inflammatory Diseases

Research has also indicated that similar compounds may be beneficial in treating inflammatory conditions such as rheumatoid arthritis. The inhibition of PI3K signaling has been associated with decreased inflammatory responses .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with other related compounds.

Compound Biological Activity
1-(Pyridin-4-yl)pyrrolidin-2-oneModerate anti-inflammatory effects
(E)-3-(Pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-oneAntimicrobial properties
1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-oneLimited antitumor activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-cyclopropyl-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone and related pyridine-pyrrolidine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Source/Application
This compound C₁₅H₁₉N₂O₂ 275.33 g/mol Cyclopropyl ethanone, pyridin-4-yloxy-pyrrolidine Hypothetical (based on structural analogs)
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone C₁₃H₁₈N₂O₂ 246.30 g/mol Methoxy-pyridine, unmodified pyrrolidine Catalog compound (intermediate)
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime C₂₀H₃₃FN₃O₂Si 406.58 g/mol Bulky silyl-protected hydroxyl, fluoropyridine, oxime Catalog compound (specialty chemical)
1-(6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone C₁₈H₂₉FN₂O₂Si 352.52 g/mol tert-Butyldimethylsilyl ether, fluoropyridine, ethanone Catalog compound (research intermediate)
Cyclopropylmethyl-[(1S,3R,4S)-3-methyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-cyclopentyl]-oxetan-3-yl-amine C₂₃H₂₉N₅O 399.51 g/mol Imidazo-pyrrolo-pyrazine core, cyclopropylmethyl, oxetane Patent (kinase inhibitor candidate)

Key Structural and Functional Insights

Substituent Effects on Lipophilicity: The cyclopropyl group in the target compound enhances lipophilicity compared to analogs like 1-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone, which has a methoxy group. This could improve membrane permeability but may reduce solubility .

Electronic and Hydrogen-Bonding Profiles: The pyridin-4-yloxy group in the target compound provides a hydrogen-bond acceptor, similar to the fluoropyridine in . Fluorine’s electron-withdrawing effect in the latter may enhance binding affinity in enzyme-targeted applications . The imidazo-pyrrolo-pyrazine core in the patent compound () introduces aromatic heterocycles, enabling π-π stacking interactions critical for kinase inhibition, a feature absent in simpler ethanone derivatives .

Biological Relevance: Pyrrolidine-piperazine scaffolds (e.g., –4) are common in kinase inhibitors (e.g., JAK/STAT, EGFR). The target compound’s pyridin-4-yloxy-pyrrolidine moiety may mimic ATP-binding motifs, though activity depends on substituent positioning .

Research Findings and Limitations

  • Synthetic Accessibility : Catalog compounds with tert-butyldimethylsilyl protection () are priced at $400–4800 per gram, reflecting complex synthesis. The target compound’s lack of such groups may reduce cost but requires optimization for purity .
  • Data Gaps: No direct bioactivity data for the target compound are available in the provided evidence. Comparisons are extrapolated from structural analogs, emphasizing the need for targeted assays (e.g., kinase panels, solubility studies).

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